Pd318088
Overview
Description
PD318088 is a potent, allosteric, and non-ATP competitive MEK1/2 inhibitor . It’s an analog of PD184352 . PD318088 binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site .
Molecular Structure Analysis
The molecular formula of PD318088 is C16H13BrF3IN2O4 . The InChI code is 1S/C16H13BrF3IN2O4/c17-10-4-9 (16 (26)23-27-6-8 (25)5-24)15 (14 (20)13 (10)19)22-12-2-1-7 (21)3-11 (12)18/h1-4,8,22,24-25H,5-6H2, (H,23,26) .
Chemical Reactions Analysis
PD318088 is a non-ATP competitive allosteric MEK1/2 inhibitor . It binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site .
Physical And Chemical Properties Analysis
PD318088 has a molecular weight of 561.09 . It is a solid substance .
Scientific Research Applications
1. Inhibition of Kinases
PD318088 is primarily known for its role as an inhibitor of specific kinases. Kinases are enzymes that play vital roles in various cellular processes, including cell proliferation, survival, differentiation, and motility. PD318088 functions as a non-competitive inhibitor, particularly targeting the MEK1/2 kinases, which are part of the MAP kinase pathway. This pathway is often dysregulated in various malignancies, making PD318088 a valuable tool in cancer research and the study of kinase functions.
2. Application in Cancer Research
Due to its ability to inhibit MEK1/2 kinases, PD318088 finds extensive application in cancer research. The MAPK/ERK pathway, which includes MEK1/2, is known to be altered in many cancer types. By inhibiting these kinases, PD318088 can help in understanding the role of this pathway in cancer development and progression. Additionally, it can be used to explore potential therapeutic interventions targeting these pathways in various cancer types.
3. Structural and Biochemical Studies
PD318088 is also used in structural and biochemical studies to understand the molecular mechanisms of kinase inhibition. It has been used in crystallography studies to reveal the structure of kinase domains and their interaction with inhibitors. Such studies are crucial for the development of new drugs and for understanding how existing drugs interact with their targets at a molecular level.
Safety And Hazards
PD318088 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3IN2O4/c17-10-4-9(16(26)23-27-6-8(25)5-24)15(14(20)13(10)19)22-12-2-1-7(21)3-11(12)18/h1-4,8,22,24-25H,5-6H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSSGBYXSKOLAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)NOCC(CO)O)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437004 | |
Record name | PD318088 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide | |
CAS RN |
391210-00-7 | |
Record name | PD318088 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.